molecular formula C21H11Cl2F3N2O2 B4914002 (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4914002
M. Wt: 451.2 g/mol
InChI Key: VFXBDTUFVDJTPL-BOPFTXTBSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, chlorophenyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, followed by its condensation with a pyrazolone derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., sodium iodide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Clinical trials and preclinical studies aim to determine its efficacy and safety for therapeutic use.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-(trifluoromethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2F3N2O2/c22-13-3-1-12(2-4-13)18-10-9-16(30-18)11-17-19(21(24,25)26)27-28(20(17)29)15-7-5-14(23)6-8-15/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXBDTUFVDJTPL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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